1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol
Overview
Description
The compound “1-(4-Methoxy-phenyl)-1H-benzoimidazole-2-thiol” is a complex organic molecule. It likely contains a benzoimidazole group, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds have been synthesized through various methods. For instance, a four-step synthesis of “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride” was reported . Another study reported the biocatalytic synthesis of “(S)-1-(4-methoxyphenyl) ethanol” from 4-methoxyacetophenone using Lactobacillus senmaizuke .
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including those with methoxy-phenyl groups, have been investigated for their corrosion inhibition properties. For instance, benzimidazole derivatives were synthesized and studied as inhibitors for mild steel corrosion in hydrochloric acid solutions. The efficiency of these inhibitors increased with concentration, indicating their potential in protecting metals from corrosion in acidic environments (Yadav et al., 2013).
Antimicrobial and Anticancer Activities
Compounds containing the benzimidazole moiety, including those with methoxy substitutions, have shown antimicrobial and anticancer activities. For example, novel quaternary ammonium salts with benzimidazole derivatives exhibited potent antimicrobial effects against common pathogens and showed relatively low cytotoxicity against human cell lines (Xie et al., 2017). Additionally, benzimidazole and its derivatives have been synthesized with a focus on their anticancer potential, demonstrating the versatility of these compounds in therapeutic applications (Al-Saleem et al., 2018).
Molecular Electronics
In the field of molecular electronics, benzimidazole derivatives, including those with methoxy-phenyl groups, serve as useful building blocks for thiol end-capped molecular wires. This highlights their significance in the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
Photophysical Properties
Research on cyclometalated ligands and their phosphorescent iridium complexes, including those derived from benzimidazole with methoxy-phenyl substitutions, has contributed to the understanding of their photophysical properties. Such studies are crucial for the development of efficient, non-doped electrophosphorescent devices, offering insights into materials science and engineering (Zhang et al., 2013).
Future Directions
While specific future directions for this compound are not available, studies on related compounds suggest potential applications in various fields. For instance, a study suggested that substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles might represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
Mechanism of Action
Target of Action
Similar compounds such as 5-[1-(4-methoxyphenyl)-1h-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3h)-thione have been reported to target glycogen synthase kinase-3 beta .
Mode of Action
Compounds with similar structures, like mebeverine, are known to work directly on smooth muscle within the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .
Biochemical Pathways
Related compounds have been shown to influence pathways related to oxidative stress and inflammation .
Pharmacokinetics
It is eliminated via multiple pathways including renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting influenza a .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1H-benzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)15-14(16)18/h2-9H,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZOZSFUBAVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397384 | |
Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26495-07-8 | |
Record name | 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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